

# Dihydroorotic acid structure and chemical properties

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## Compound of Interest

Compound Name: Dihydroorotic acid

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An In-Depth Technical Guide to **Dihydroorotic Acid**: Structure, Properties, and Analysis

## Introduction

**Dihydroorotic acid** is a critical intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] Its synthesis and subsequent oxidation are pivotal steps in cellular metabolism, making the enzymes involved, particularly Dihydroorotate Dehydrogenase (DHODH), significant targets for therapeutic intervention in various diseases, including autoimmune disorders and cancer.[3][4][5] This document provides a comprehensive technical overview of the structure, chemical properties, biological role, and analytical methodologies related to **dihydroorotic acid**, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identifiers

**Dihydroorotic acid**, systematically known as (4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid for its L-enantiomer, is a heterocyclic compound.[1][6] It is a derivative of orotic acid and serves as the direct precursor in the pyrimidine synthesis pathway.[1][2]

Below is a summary of its key chemical identifiers.

Identifier	Value
IUPAC Name	(4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid[1][6]
Synonyms	L-Dihydroorotic acid, (S)-4,5-Dihydroorotate, L-Hydroorotic acid[1]
CAS Number	5988-19-2 (L-form)[1], 155-54-4 (racemic)[2][7]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub> [1][2]
SMILES String	OC(=O)[C@@H]1CC(=O)NC(=O)N1[1]
InChI Key	UFIVEPVSAGBUSI-REOHCLBHSA-N (L-form)

## Physicochemical Properties

The physical and chemical characteristics of L-**dihydroorotic acid** are essential for its handling, analysis, and application in experimental settings.

Property	Value
Molecular Weight	158.11 g/mol [6]
Appearance	White to off-white crystalline powder[8]
Melting Point	254-255 °C (with decomposition)[8][9]
Solubility	Partly soluble in water; soluble in dimethylformamide[9]
Optical Activity	[α] <sub>20/D</sub> +33° to +35° (c=1 in NaHCO <sub>3</sub> )[8]

## Biological Role: De Novo Pyrimidine Biosynthesis

**Dihydroorotic acid** is the product of the third step and the substrate for the fourth step in the de novo pyrimidine biosynthesis pathway. This pathway is fundamental for producing the nucleotides required for nucleic acid synthesis.[5][10]

- Formation: **Dihydroorotic acid** is formed from carbamoyl aspartate through the action of the enzyme dihydroorotase, which is part of the multifunctional CAD protein in mammals.[1][10]
- Oxidation: The key reaction involving **dihydroorotic acid** is its oxidation to orotic acid. This is the only redox reaction in the pathway and is catalyzed by Dihydroorotate Dehydrogenase (DHODH).[3][11][12] In mammals, DHODH is a mitochondrial enzyme located on the inner mitochondrial membrane.[3][4][5]

The inhibition of DHODH leads to an accumulation of **dihydroorotic acid** and a depletion of pyrimidines, which can halt the proliferation of rapidly dividing cells, making DHODH a prime target for antiviral, immunomodulatory, and anticancer drugs.[3][9][13][14][15]

Caption: De novo pyrimidine biosynthesis pathway highlighting **dihydroorotic acid**.

## Experimental Protocols

### Prebiotic Synthesis of Dihydroorotic Acid

A straightforward method for synthesizing **dihydroorotic acid** that mimics prebiotic conditions has been described. This protocol can be adapted for laboratory-scale synthesis.

Methodology:

- Reaction Setup: Prepare an aqueous solution containing L-aspartic acid and urea.
- Heating: Heat the solution. The heat facilitates the initial formation of N-carbamoyl-L-aspartate.
- Cyclization: Continued heating causes the intramolecular cyclization of N-carbamoyl-L-aspartate, accompanied by the loss of a water molecule, to yield L-**dihydroorotic acid**. [16]
- Purification: The product can be purified from the reaction mixture using standard techniques such as recrystallization or column chromatography.

Note: This method initially produces carbamylaspartic acid, which then cyclizes to **dihydroorotic acid**. [16]

## Quantification by High-Performance Liquid Chromatography (HPLC)

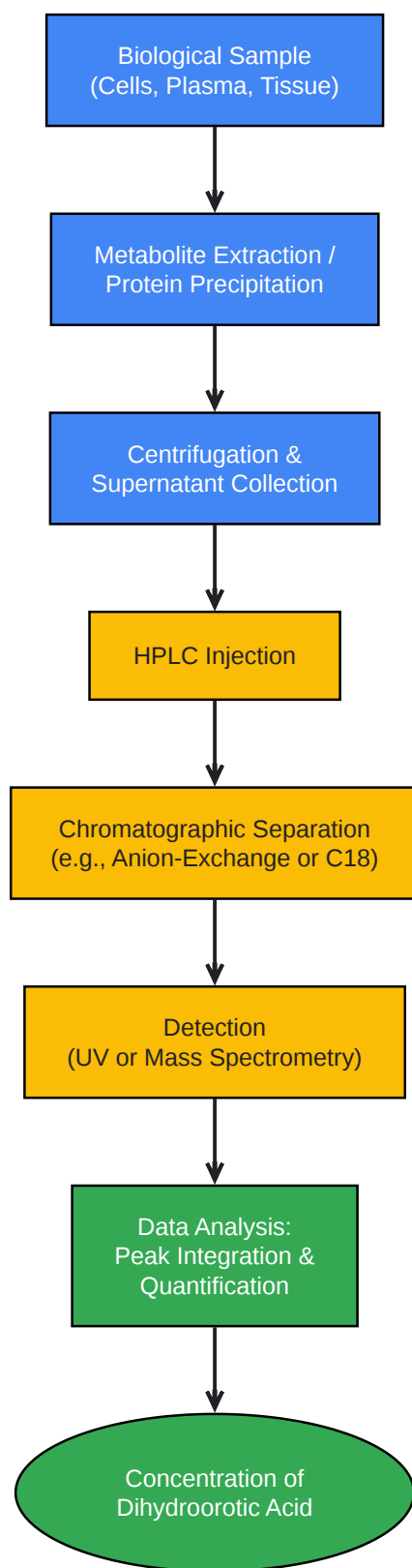
A sensitive and non-radiometric assay for quantifying the product of the DHODH reaction, orotic acid, can be adapted to measure **dihydroorotic acid** levels, particularly in studies involving DHODH inhibitors which cause its accumulation.[\[14\]](#)[\[15\]](#)[\[17\]](#)

### Methodology:

- Sample Preparation:
  - For cellular extracts, quench metabolic activity and extract metabolites using a cold solvent (e.g., methanol/water mixture).
  - For plasma samples, perform protein precipitation using an appropriate agent (e.g., trichloroacetic acid or acetonitrile), followed by centrifugation to obtain a clear supernatant.[\[18\]](#)
- Chromatographic System:
  - Instrument: A standard HPLC system equipped with a UV detector.
  - Column: Anion-exchange column (e.g., Partisil-SAX) is highly effective.[\[17\]](#) Alternatively, a reversed-phase C18 column can be used.[\[19\]](#)
  - Mobile Phase: An isocratic elution with a low-concentration phosphate buffer at an acidic pH (e.g., pH 4.0) is suitable for anion-exchange chromatography.[\[17\]](#) For reversed-phase, a gradient with a polar solvent system (e.g., water with an ion-pairing agent or mild acid and acetonitrile) is typically used.
  - Flow Rate: A typical flow rate is around 0.20 to 1.0 mL/min.[\[19\]](#)
- Detection:
  - Set the UV detector to a wavelength of 280 nm for orotic acid.[\[17\]](#) **Dihydroorotic acid** lacks the conjugated double bond and thus has a different UV absorption profile, typically

monitored at lower wavelengths (~230 nm). For targeted analysis of **dihydroorotic acid**, LC-MS/MS provides superior sensitivity and specificity.[\[18\]](#)[\[20\]](#)

- Quantification:
  - Generate a standard curve using known concentrations of pure **dihydroorotic acid**.
  - Calculate the concentration in the samples by comparing their peak areas to the standard curve. The detection limit for related compounds using HPLC-UV can be as low as 20 pmol per injection.[\[17\]](#)



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Caption: General experimental workflow for HPLC-based quantification.

## Conclusion

**Dihydroorotic acid** is a cornerstone metabolite in the synthesis of pyrimidines. Its well-defined chemical structure and properties, combined with its central role in a therapeutically important metabolic pathway, make it a subject of intense interest in biomedical research. The methodologies for its synthesis and quantification are robust, enabling further investigation into the function of the pyrimidine biosynthesis pathway and the development of novel inhibitors targeting DHODH for a range of human diseases.

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## References

- 1. Human Metabolome Database: Showing metabocard for L-Dihydroorotic acid (HMDB0003349) [hmdb.ca]
- 2. 4,5-Dihydroorotic acid - Wikipedia [en.wikipedia.org]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroorotic acid, L- | C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O<sub>4</sub> | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+-)-Dihydroorotic acid | C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O<sub>4</sub> | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. L-DIHYDROOROTIC ACID | 5988-19-2 [chemicalbook.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prebiotic synthesis of orotic acid parallel to the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]
- 19. The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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